Dichloroacetonitrile

Catalog No.
S575064
CAS No.
3018-12-0
M.F
C2HCl2N
M. Wt
109.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichloroacetonitrile

CAS Number

3018-12-0

Product Name

Dichloroacetonitrile

IUPAC Name

2,2-dichloroacetonitrile

Molecular Formula

C2HCl2N

Molecular Weight

109.94 g/mol

InChI

InChI=1S/C2HCl2N/c3-2(4)1-5/h2H

InChI Key

STZZWJCGRKXEFF-UHFFFAOYSA-N

SMILES

C(#N)C(Cl)Cl

Solubility

10 to 50 mg/mL at 70.7° F (NTP, 1992)
Soluble in methanol
Soluble in ethanol
In water, 3.35X10+4 mg/L at 25 °C (est)

Synonyms

Dichloromethyl Cyanide; NSC 60511

Canonical SMILES

C(#N)C(Cl)Cl

Environmental Monitoring and Water Treatment

  • Formation and Occurrence: Researchers study the formation pathways and factors influencing DCAN formation during drinking water disinfection with chlorine or chloramines. This knowledge helps assess its prevalence in different water sources and develop strategies to minimize its formation [2, 3].
  • Analytical Methods: Developing and validating analytical methods for accurate and sensitive detection and quantification of DCAN in water samples is crucial for monitoring its presence and evaluating the effectiveness of treatment strategies [4].

Health Effects and Toxicology

  • Toxicity Studies: Researchers investigate the potential health effects of DCAN exposure through various in vitro and in vivo studies. These studies aim to understand its genotoxicity, cytotoxicity, and potential carcinogenicity [5].
  • Exposure Assessment: Assessing human exposure to DCAN through contaminated drinking water is crucial for understanding its potential health risks. This research involves measuring DCAN levels in drinking water and estimating human intake based on consumption patterns [6].

Mitigation Strategies

  • Alternative Disinfection Methods: Exploring alternative disinfection methods that minimize the formation of DCAN, such as ozonation or ultraviolet light, is an important research area for ensuring safe drinking water while reducing exposure to potential harmful byproducts [7].
  • Advanced Treatment Technologies: Developing and evaluating advanced treatment technologies, such as activated carbon filtration or biological processes, for removing DCAN from contaminated water is crucial for mitigating its presence in drinking water supplies [8].

Citations:

Dichloroacetonitrile is a halogenated nitrile with the chemical formula C₂HCl₂N. It appears as a clear liquid and is known for its water solubility, with a solubility range of 10 to 50 mg/mL at approximately 21°C. This compound has a boiling point of around 234°F (approximately 112°C) and a specific gravity of 1.369, making it denser than water. Dichloroacetonitrile is primarily recognized as a disinfection by-product formed during the chlorination of drinking water, raising concerns regarding its potential health impacts .

Dichloroacetonitrile is a toxic and hazardous compound. Here are some key safety concerns:

  • Toxicity: Dichloroacetonitrile is harmful by inhalation, ingestion, and skin contact. It can cause irritation of the respiratory system, eyes, and skin. Exposure can also lead to nausea, vomiting, and dizziness.
  • Acute Toxicity Data: Studies have shown that the oral LD50 (lethal dose for 50% of exposed population) in rats is 132 mg/kg.
  • Flammability: Dichloroacetonitrile is a flammable liquid with a flash point of 23 °C.
  • Reactivity: Dichloroacetonitrile can react violently with strong oxidizing agents and strong bases.

Dichloroacetonitrile is reactive and can undergo several chemical transformations:

  • Hydrolysis: In the presence of aqueous acid or base, it hydrolyzes to form carboxylic acids or their salts, releasing heat in the process.
  • Polymerization: This compound can polymerize when exposed to metals or certain metal compounds.
  • Reactions with Oxidizing Agents: It is incompatible with strong oxidizing agents and can react violently when mixed with them.
  • Formation of Amides: Under certain conditions, dichloroacetonitrile can be converted into amides via reactions with peroxides .

Research indicates that dichloroacetonitrile may pose significant health risks. Studies have shown that it can induce oxidative stress and developmental issues in biological systems, particularly affecting fetal brain development in mice. The compound has been linked to DNA damage and mutations in bacteria and has demonstrated weak mutagenic properties in Drosophila melanogaster (fruit flies). Its presence in drinking water has raised concerns about potential neurotoxic effects on humans .

Dichloroacetonitrile can be synthesized through various methods:

  • Chlorination of Acetonitrile: This method involves the chlorination of acetonitrile using chlorine gas or other chlorinating agents.
  • Reactions with Isoxaflutole Derivatives: Recent studies have highlighted the production of dichloroacetonitrile from derivatives of isoxaflutole, a herbicide that contributes to its formation in water sources .

These synthesis methods emphasize the compound's role as a by-product in both industrial processes and environmental contexts.

Dichloroacetonitrile finds applications in various fields:

  • Chemical Intermediate: It serves as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.
  • Research Tool: Its unique reactivity makes it valuable in laboratory settings for studying reaction mechanisms and developing new synthetic methodologies.
  • Disinfection By-product Monitoring: Due to its formation during water treatment processes, monitoring its concentration is crucial for ensuring safe drinking water quality .

Interaction studies have focused on dichloroacetonitrile's effects on biological systems. Research has documented its ability to induce oxidative stress, leading to apoptotic imbalances in developing neural tissues. Additionally, its mutagenic potential raises concerns regarding long-term exposure risks associated with drinking water contaminated by this compound .

Dichloroacetonitrile shares similarities with several other halogenated nitriles and disinfection by-products. Key comparisons include:

CompoundChemical FormulaUnique Features
AcetonitrileC₂H₃NLess toxic; used as a solvent and chemical intermediate.
TrichloroacetonitrileC₂Cl₃NMore toxic; known for higher mutagenic potential.
ChloroacetonitrileC₂HClNLess chlorinated; lower toxicity compared to dichloroacetonitrile.
BromochloroacetonitrileC₂BrClNContains bromine; different reactivity profile compared to dichloroacetonitrile.

Dichloroacetonitrile is unique due to its specific formation as a disinfection by-product and its associated health risks, distinguishing it from other similar compounds that may not exhibit the same degree of toxicity or environmental persistence .

Physical Description

Dichloroacetonitrile is a clear liquid.

Color/Form

Liquid

XLogP3

1.3

Boiling Point

234 to 235 °F at 760 mm Hg (decomposes) (NTP, 1992)
112.5 °C

Flash Point

greater than 212 °F (NTP, 1992)

Density

1.369 at 68 °F (NTP, 1992)
1.369 g/cu cm at 20 °C

LogP

log Kow = 0.29 (est)

UNII

O0L64V63M9

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

The water disinfectant by-product dichloroacetonitrile (DCAN) is a direct-acting mutagen and induces DNA strand breaks in cultured human lymphoblastic cells. Cellular activation by environmental agents may exert detrimental effects to the cells. Activated macrophages produce reactive oxygen intermediates such as H(2)O(2), (-)OH and O(2). Therefore, the effect of various concentrations of DCAN (100-400 uM) on the activity of macrophage cells (RAW 264.7) was studied. In these cells, DCAN-induced oxidative stress was characterized by the production of reactive oxygen intermediates (ROI). Also, the ratios of intracellular GSH/GSSG was assessed and used as a biomarker for oxidative stress. The secretion of TNF-alpha was assessed since macrophages are known to secrete TNF-alpha as a result of cellular oxidative stress. Electrophoretic detection of DNA degradation and light microscopy was utilized for the characterization of DCAN-induced apoptosis. Lactate dehydrogenase (LDH) leakage and trypan blue exclusion were used as markers of cellular necrosis. Following exposure to DCAN (200 uM and 400 uM), intracellular GSSG was increased (2.5-fold of control, P<0. 05). DCAN activation of RAW cells was detected by elevated levels of intracellular ROI (1.9-2.5-fold than control, P<0.05) and increased secretion of TNF-alpha (4.5 fold-than control, P <0.05). Elecrophoresis of genomic DNA of treated cells indicated a dose-dependent increase in degradation of genomic DNA. Morphological studies also indicated that exposure of RAW cells to 100 uM or 200 uM DCAN incites apoptotic cell death. At higher concentrations (400 uM), however, significant (P<0.05) increase in LDH leakage and decrease in cell viability (55% of control) indicative of cellular necrosis, were observed. These studies indicate that DCAN induces dose-dependent apoptosis or necrosis in RAW cells that could be due to the disturbance in intracellular redox status and initiation of ROI-mediated oxidative mechanisms of cellular damage.

Vapor Pressure

2.82 mm Hg at 25 °C (est)

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

3018-12-0

Wikipedia

Dichloroacetonitrile

General Manufacturing Information

The reaction of cyanoethanoic acid with chlorine in aqueous medium at ... pH 4 and 7 produced dichloroacetonitrile. ... At pH 10, dichloroacetonitrile /was also produced/.
Haloacetonitriles ... are chemical by-products of chlorine disinfection of drinking water. /Halogenated acetonitriles/

Analytic Laboratory Methods

Method: EPA-OGWDW/TSC 551.1; Procedure: gas chromatography with electron capture detector; Analyte: dichloroacetonitrile; Matrix: finished drinking water, drinking water during intermediate stages of treatment, and raw source water; Detection Limit: 0.001 ug/L.

Storage Conditions

Keep tightly closed. Keep away from heat, sparks, and open flame.

Dates

Modify: 2023-08-15

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